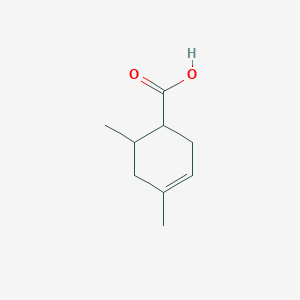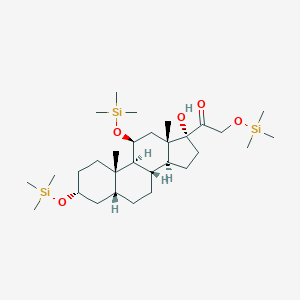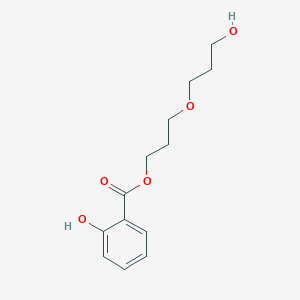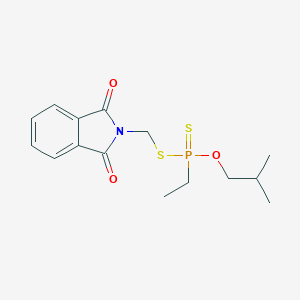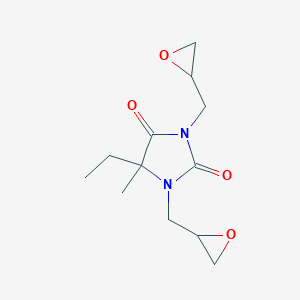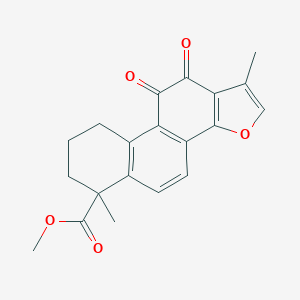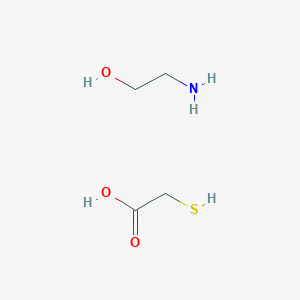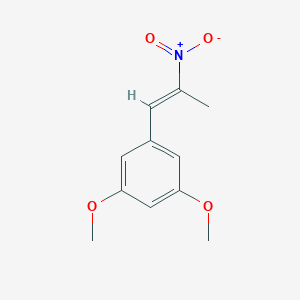![molecular formula C14H20ClN3O B091793 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride CAS No. 1023-85-4](/img/structure/B91793.png)
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it an attractive target for drug development.5]decan-4-one hydrochloride.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride involves its binding to the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its activation has been implicated in drug addiction and other psychiatric disorders. By binding to this receptor, 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride can modulate dopamine release and reduce drug-seeking behavior.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In vivo studies have shown that it can reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is its high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride. One direction is the development of more potent and selective dopamine D3 receptor agonists for the treatment of drug addiction and other psychiatric disorders. Another direction is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Finally, more studies are needed to explore the potential therapeutic applications of this compound in other disease states.
In conclusion, 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is a unique spirocyclic compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the dopamine D3 receptor makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders, while its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. Further research is needed to explore its full potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has been reported in the literature. The method involves the reaction of 1-phenylpiperazine with 3-methyl-4-piperidone in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. In addition, it has also been shown to have antibacterial and antifungal properties, which makes it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
1023-85-4 |
|---|---|
Produktname |
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride |
Molekularformel |
C14H20ClN3O |
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-16-11-17(12-5-3-2-4-6-12)14(13(16)18)7-9-15-10-8-14;/h2-6,15H,7-11H2,1H3;1H |
InChI-Schlüssel |
IFYWBEDKWLNJTM-UHFFFAOYSA-N |
SMILES |
CN1CN(C2(C1=O)CCNCC2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CN1CN(C2(C1=O)CCNCC2)C3=CC=CC=C3.Cl |
Andere CAS-Nummern |
1023-85-4 |
Synonyme |
3-methyl-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



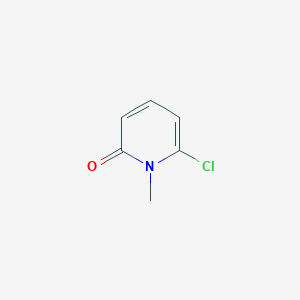
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
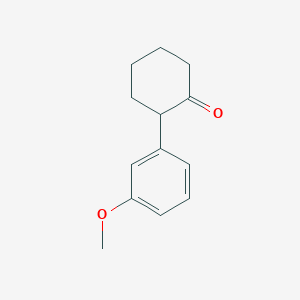
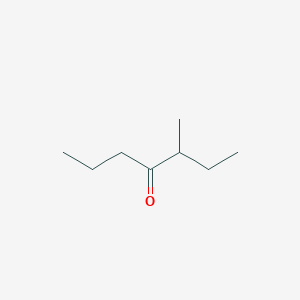
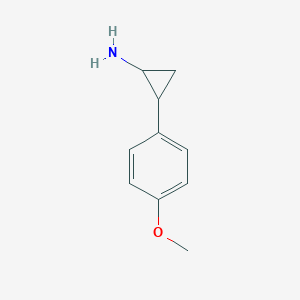
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
